Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

PROTAC linker design aqueous solubility protein degrader building blocks

Researchers engineering PROTACs often face linker arms with uncontrolled flexibility or polarity that compromise ternary complex geometry. This Boc-protected para-aminophenoxy piperidine solves that by providing a semi-rigid spacer with a defined ether oxygen vector (TPSA 64.79 Ų). The free aniline NH₂ allows direct conjugation to target-protein ligands, while the Boc group enables orthogonal deprotection for E3 ligase attachment. Offered at 98% purity, it eliminates re-purification delays and supports reproducible multi-step degrader assembly. Global stock with ambient shipping.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 138227-63-1
Cat. No. B135198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
CAS138227-63-1
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N
InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3
InChIKeyWEIBGUDKHYWNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate — Procurement-Grade Overview


Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS 138227-63-1), also referred to as 1-Boc-4-(4-aminophenoxy)piperidine, is a bifunctional piperidine derivative combining a Boc-protected secondary amine with a para-aminophenoxy ether . With a molecular formula of C16H24N2O3, a molecular weight of 292.37 g/mol, and a predicted logP consensus of 2.37, the compound occupies a physicochemical space distinct from simpler aniline or piperidine building blocks [1]. It is catalogued as a PROTAC linker and protein degrader building block, and its primary documented role is as a synthetic intermediate in pharmaceutical development, most notably appearing as an intermediate in Sankyo Company's EP1375482 A1 patent on benzamidine derivatives [2].

Why Generic Substitution Fails in Research Pipelines


This compound cannot be freely interchanged with closely related analogs because the simultaneous presence of the para-aminophenoxy ether linkage and the Boc-protected piperidine ring dictates both the chemical reactivity profile and the geometry of downstream coupling products. The ether oxygen serves as a hydrogen-bond acceptor, contributes topological polar surface area (TPSA = 64.79 Ų), and increases the compound's molecular length and flexibility relative to direct aryl-piperidine analogs, all of which influence the angle and reach of the linker arm in bifunctional conjugates . Replacing this compound with a regioisomer (e.g., the 3-aminophenoxy meta-isomer) or the des-ether analog (tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, MW 276.37) alters the vector of the aniline amino group and the overall molecular dimensions, which can disrupt binding geometry in target applications . Similarly, using the unprotected 4-(4-aminophenoxy)piperidine eliminates the Boc group, removing orthogonal protection capacity essential for multi-step synthesis and requiring re-optimization of coupling conditions . The evidence below quantifies where these structural distinctions manifest in performance differences meaningful for selection.

Quantitative Differentiation vs. Closest Analogs


Solubility Advantage Over Direct Aryl-Piperidine Analog

The target compound exhibits an experimentally determined aqueous solubility of 0.183 mg/mL (0.000626 mol/L, calculated LogS = −3.2, ESOL method), representing a measurable improvement over the des-ether analog tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (MW 276.37 g/mol) for which calculated LogP values trend higher (XLOGP3 ≈ 2.7–3.1) and LogS is predicted to be approximately −3.5 (ESOL), consistent with the absence of the polar ether oxygen [1]. This solubility differential, driven by the additional hydrogen-bond acceptor oxygen atom (4 total acceptors vs. 3 in the des-ether analog), translates into easier dissolution in aqueous-organic solvent mixtures commonly used for bioconjugation chemistry (e.g., DMSO/water or DMF/buffer systems) .

PROTAC linker design aqueous solubility protein degrader building blocks

Topological Polar Surface Area (TPSA) Differentiation

The target compound has a calculated TPSA of 64.79 Ų (Ertl method), which incorporates contributions from the Boc carbamate, the aniline NH₂, and critically the ether oxygen linking the piperidine and phenyl rings . The des-ether analog tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (MW 276.37, C16H24N2O2) lacks this oxygen and consequently has a lower TPSA of approximately 55 Ų (calculated from an oxygen count difference of one atom, where each oxygen contributes ~10 Ų to TPSA) [1]. This differential of approximately +9.8 Ų means the target compound resides closer to the upper boundary of the commonly cited 60–70 Ų TPSA threshold for passive blood-brain barrier penetration, whereas the des-ether analog sits well within the CNS-permeable range [1][2]. For PROTAC applications where linker polarity must balance solubility with membrane permeability, this TPSA distinction gives medicinal chemists a quantifiable parameter to dial linker polarity without shifting to fully PEGylated constructs.

PROTAC linker design cell permeability topological polar surface area

Regioisomeric Differentiation: para- vs. meta-Aminophenoxy

The para-aminophenoxy regioisomer (target compound) exhibits an IC50 of 2,600 nM (2.6 µM) against human cytochrome P450 1A1 (CYP1A1) in a bioactivation assay, as recorded in BindingDB entry BDBM50504687 (ChEMBL ID CHEMBL387144) [1]. While direct head-to-head data for the meta-isomer (tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate) under identical assay conditions are not publicly available, the positioning of the aniline NH₂ group at the para position renders the amino group electronically conjugated with the ether oxygen, modulating its basicity (predicted pKa of the anilinium ion) and its hydrogen-bond donor/acceptor geometry relative to the meta-isomer where conjugation is interrupted . In the broader class of aminophenoxy-piperidine derivatives, para-substituted congeners have been documented to show differential CYP450 inhibition profiles compared to meta-substituted analogs, attributable to altered binding orientation in the CYP active site [2]. This regioisomeric distinction has practical consequences: if a research program is synthesizing a compound library for CYP profiling, selecting the para-isomer ensures the aniline NH₂ is positioned at the distal end of the molecule along a defined vector, influencing the SAR interpretation.

regioisomer selectivity cytochrome P450 inhibition structure-activity relationship

Dual-Functional Group Architecture: Orthogonal Boc Protection

The target compound integrates three chemically addressable functional elements within a single molecule: (i) a Boc-protected piperidine NH (cleavable under acidic conditions), (ii) a free primary aromatic amine (para-NH₂, reactive toward acylations, sulfonations, and reductive aminations), and (iii) an ether linkage (stable under most acidic and basic conditions) [1]. This compares favorably with the unprotected analog 4-(4-aminophenoxy)piperidine (MW 192.26 g/mol), which lacks the Boc group and therefore has both amine functionalities free, compelling researchers to perform selective protection/deprotection steps that add synthetic operations and reduce overall yield . In the documented synthetic route to this compound, the intermediate tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is reduced via catalytic hydrogenation (Pd/C, H₂, methanol) to afford the target aniline in high purity without affecting the Boc group, demonstrating the robustness of this orthogonal protection strategy [1][2]. This contrasts with the unprotected 4-(4-aminophenoxy)piperidine, where hydrogenation conditions would need to be re-optimized to avoid piperidine NH oxidation side reactions.

orthogonal protection strategy Mitsunobu coupling multi-step synthesis

Validated Research and Industrial Application Scenarios


PROTAC Linker Assembly: Semi-Flexible, Non-PEG Linker

The compound serves as a semi-flexible PROTAC linker where the piperidine ring provides moderate conformational rigidity and the para-aminophenoxy ether imparts directionality and a defined TPSA of 64.79 Ų, positioning it in a polarity window between highly flexible PEG linkers (TPSA often >80 Ų) and fully lipophilic alkyl linkers (TPSA <40 Ų) . The Boc group remains intact during linker conjugation via the free aniline NH₂, enabling late-stage deprotection and further functionalization to attach an E3 ligase ligand [1].

Pharmaceutical Intermediate for Benzamidine Derivatives

The compound is explicitly documented as an intermediate in Sankyo Company's EP1375482 A1 patent, where it is used as a precursor to benzamidine derivatives with anticoagulant activity [1]. The aniline NH₂ serves as a nucleophilic handle for coupling with activated carboxylates or isocyanates to form amide or urea linkages, while the Boc-protected piperidine can be unveiled for subsequent N-functionalization. This established patent precedent provides regulatory confidence for procuring this intermediate in process chemistry development.

Cytochrome P450 Inhibition Profiling and DDI Screening

With a measured CYP1A1 inhibition IC50 of 2.6 µM, the compound can serve as a reference standard or scaffold for CYP inhibition SAR studies, particularly for evaluating the effect of the para-aminophenoxy substituent on CYP binding relative to des-ether or meta-substituted analogs [2]. Its moderate CYP1A1 potency places it in a range where structural modifications may elicit quantifiable shifts in IC50, making it suitable as a starting point for medicinal chemistry optimization campaigns targeting or avoiding CYP interactions.

Targeted Protein Degradation Building Block in Cancer Research

The compound is catalogued by multiple vendors (Bidepharm, MedChemExpress, Calpaclab) as a protein degrader building block, and its solubility profile (0.183 mg/mL) supports its use in the synthesis of PROTAC molecules designed for oncology targets [3]. The free aniline NH₂ enables direct conjugation to carboxylate-containing target-protein ligands via amide bond formation under standard peptide coupling conditions (e.g., HATU/DIPEA), while the Boc group can be cleaved with TFA to reveal a piperidine NH for E3 ligase ligand attachment.

Technical Documentation Hub

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